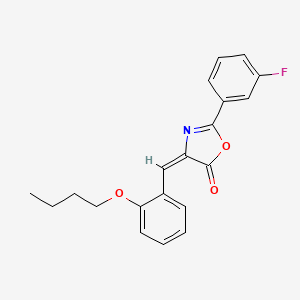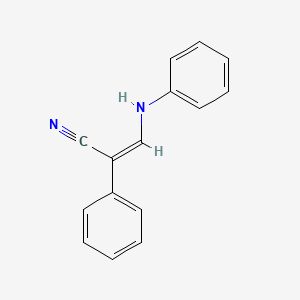
4-(2-butoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one
説明
4-(2-butoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one, also known as BBFO, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BBFO is a member of the oxazole family, which are heterocyclic compounds that contain an oxygen and nitrogen atom in a five-membered ring structure.
作用機序
The mechanism of action of 4-(2-butoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer. 4-(2-butoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. 4-(2-butoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one has also been shown to inhibit the activity of certain kinases that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
4-(2-butoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 4-(2-butoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one can inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death) in cancer cells. 4-(2-butoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one has also been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells and tissues. In vivo studies have shown that 4-(2-butoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one can reduce inflammation and pain in animal models of arthritis and other inflammatory conditions.
実験室実験の利点と制限
4-(2-butoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one has several advantages for lab experiments, including its high purity and stability, as well as its ability to selectively bind to certain proteins and nucleic acids. However, 4-(2-butoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations. Researchers must take these factors into account when designing experiments using 4-(2-butoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one.
将来の方向性
There are several future directions for research on 4-(2-butoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one. One area of interest is the development of 4-(2-butoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the use of 4-(2-butoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one as a fluorescent probe for imaging biological systems, which could have applications in both basic research and clinical diagnostics. Additionally, further studies are needed to fully understand the mechanism of action of 4-(2-butoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one and its potential toxicity at high concentrations.
科学的研究の応用
4-(2-butoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. 4-(2-butoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one has been shown to have anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for drug development. 4-(2-butoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one has also been studied for its potential use as a fluorescent probe for imaging biological systems, due to its ability to selectively bind to certain proteins and nucleic acids.
特性
IUPAC Name |
(4E)-4-[(2-butoxyphenyl)methylidene]-2-(3-fluorophenyl)-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO3/c1-2-3-11-24-18-10-5-4-7-14(18)13-17-20(23)25-19(22-17)15-8-6-9-16(21)12-15/h4-10,12-13H,2-3,11H2,1H3/b17-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLXZZBPSBEDIW-GHRIWEEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C=C2C(=O)OC(=N2)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=CC=C1/C=C/2\C(=O)OC(=N2)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-[(2-butoxyphenyl)methylidene]-2-(3-fluorophenyl)-1,3-oxazol-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[5-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzamide](/img/structure/B4752232.png)
![4-{[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B4752239.png)
![N-[4-(3-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B4752241.png)

![diethyl 5-{[(3,5-dimethyl-1-adamantyl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4752253.png)
![N-[5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide](/img/structure/B4752257.png)
![ethyl 4-methyl-3-({4-[(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B4752265.png)
![4-benzyl-1-[(2-oxo-2-phenylethyl)thio]-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4752272.png)
![N-{2-[5-(2-chlorophenyl)-2-furyl]-1-[(isopropylamino)carbonyl]vinyl}benzamide](/img/structure/B4752275.png)
![2-(2-methoxy-4-{[(1-phenylbutyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4752288.png)
![2,5-dimethyl-3-phenyl-6-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4752295.png)
![N-(2-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}phenyl)-N-methylbenzenesulfonamide](/img/structure/B4752306.png)
![N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}glycine](/img/structure/B4752328.png)
![4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B4752336.png)